molecular formula C7H9NO4 B158172 1-Acetyl-4-oxoazetidin-2-yl acetate CAS No. 127020-77-3

1-Acetyl-4-oxoazetidin-2-yl acetate

Cat. No. B158172
M. Wt: 171.15 g/mol
InChI Key: UZRFXGJQRAZTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-oxoazetidin-2-yl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of azetidine, which is a four-membered heterocyclic compound that contains a nitrogen atom in its ring structure. The synthesis method of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the reaction between acetic anhydride and azetidine-2,4-dione.

Mechanism Of Action

The mechanism of action of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of various kinases, such as AKT and ERK, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Acetyl-4-oxoazetidin-2-yl acetate have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. It also inhibits the growth and proliferation of cancer cells by blocking the cell cycle progression at various stages.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1-Acetyl-4-oxoazetidin-2-yl acetate in lab experiments is its potent anticancer activity against various cancer cell lines. It can be used as a lead compound for the development of new and effective anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-Acetyl-4-oxoazetidin-2-yl acetate. One of the directions is to study its potential applications in other fields of science, such as agriculture and material science. Another direction is to develop new and effective drug delivery systems for this compound to enhance its solubility and bioavailability in vivo. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 1-Acetyl-4-oxoazetidin-2-yl acetate involves the reaction between acetic anhydride and azetidine-2,4-dione. The reaction is carried out in the presence of a catalyst such as sulfuric acid or perchloric acid. The reaction proceeds through an acylation mechanism, where the acetic anhydride adds to the nitrogen atom of the azetidine-2,4-dione, resulting in the formation of 1-Acetyl-4-oxoazetidin-2-yl acetate.

Scientific Research Applications

1-Acetyl-4-oxoazetidin-2-yl acetate has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. The compound works by inducing apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.

properties

CAS RN

127020-77-3

Product Name

1-Acetyl-4-oxoazetidin-2-yl acetate

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

(1-acetyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C7H9NO4/c1-4(9)8-6(11)3-7(8)12-5(2)10/h7H,3H2,1-2H3

InChI Key

UZRFXGJQRAZTKY-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC1=O)OC(=O)C

Canonical SMILES

CC(=O)N1C(CC1=O)OC(=O)C

Origin of Product

United States

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